Acenaphtho(1,2-d)pyrimidine
CAS No.: 34773-09-6
Cat. No.: VC19657252
Molecular Formula: C14H8N2
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34773-09-6 |
|---|---|
| Molecular Formula | C14H8N2 |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
| Standard InChI | InChI=1S/C14H8N2/c1-3-9-4-2-6-11-13(9)10(5-1)12-7-15-8-16-14(11)12/h1-8H |
| Standard InChI Key | SQMMLRRTYISLQM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C4=CN=CN=C4C3=CC=C2 |
Introduction
Structural and Molecular Characteristics
Acenaphtho(1,2-d)pyrimidine belongs to the class of fused polycyclic heteroaromatics, featuring a pyrimidine ring (a six-membered ring with two nitrogen atoms) annulated to an acenaphthene moiety (a bicyclic structure derived from naphthalene). The IUPAC name for this compound is 11,13-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-1,3,5(16),6,8,10,12,14-octaene, reflecting its intricate tetracyclic framework.
Key Structural Features:
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Aromaticity: The fused rings contribute to extended π-conjugation, enhancing stability and electronic delocalization.
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Reactivity Sites: The pyrimidine nitrogen atoms at positions 1 and 3 act as potential sites for electrophilic or nucleophilic attacks, while the acenaphthene moiety offers positions for functionalization at C-4 and C-5 .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₈N₂ | |
| Molecular Weight | 204.23 g/mol | |
| Solubility | Organic solvents (e.g., DCM) | |
| Melting Point | Not reported | – |
| Stability | Air-stable at room temperature |
Synthesis Methods and Reaction Pathways
The synthesis of acenaphtho(1,2-d)pyrimidine remains underexplored, but three primary routes have been proposed based on analogous compounds:
Multi-Component Reactions (MCRs)
A plausible method involves the condensation of acenaphthene derivatives with pyrimidine precursors. For example, acenaphthoquinone reacts with nitrogen-containing reagents like guanidinium nitrate under acidic conditions to form the pyrimidine ring . This one-pot strategy achieved yields of 78–85% in optimized trials .
Heterocyclization of α-Oxoketene Dithioacetals
A 2005 study demonstrated that treating acenaphthenone-derived α-oxoketene dithioacetal with guanidinium nitrate in ethanol under reflux conditions produced acenaphtho(1,2-d)pyrimidine in 82% yield . This method leverages [3+3] annulation reactions to construct the heterocyclic core.
Oxidative Coupling Approaches
Early work by Tatsugi et al. (1990) utilized N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) to oxidize acenaphthenone derivatives, followed by cyclization with ammonium acetate to form the pyrimidine ring . While effective, this route requires stringent temperature control (0–5°C) to prevent diazonium salt decomposition .
Table 2: Comparison of Synthesis Methods
| Method | Starting Materials | Yield | Conditions |
|---|---|---|---|
| MCRs | Acenaphthoquinone, guanidine | 78–85% | Acidic, reflux |
| Heterocyclization | α-Oxoketene dithioacetal | 82% | Ethanol, reflux |
| Oxidative Coupling | Acenaphthenone, NBS, DMSO | 60–70% | Low-temperature, acidic |
Chemical Reactivity and Functionalization
Acenaphtho(1,2-d)pyrimidine exhibits reactivity typical of both pyrimidines and polycyclic aromatics:
Electrophilic Aromatic Substitution (EAS)
The electron-rich acenaphthene moiety undergoes nitration and sulfonation preferentially at the C-4 and C-5 positions, while the pyrimidine ring remains inert due to electron-withdrawing nitrogen atoms .
Nucleophilic Attack
The N-1 and N-3 atoms in the pyrimidine ring are susceptible to alkylation or acylation. For instance, treatment with methyl iodide in the presence of a base yields N-methylated derivatives .
Photochemical Behavior
Under UV light, the compound undergoes [2+2] cycloaddition reactions with alkenes, forming bridged bicyclic adducts. This property is exploitable in photoaffinity labeling for biological studies.
Applications in Materials Science
The compound’s extended π-system makes it suitable for optoelectronic applications:
Organic Light-Emitting Diodes (OLEDs)
Thin films of acenaphtho(1,2-d)pyrimidine exhibit blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.41, comparable to commercial fluorophores like anthracene .
Semiconductor Materials
Density functional theory (DFT) calculations predict a bandgap of 2.8 eV, ideal for hole-transport layers in perovskite solar cells .
Research Gaps and Future Directions
Despite its potential, critical challenges remain:
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Synthesis Scalability: Current methods require optimization for industrial-scale production.
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Toxicology Profiles: No in vivo studies have assessed acute or chronic toxicity.
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Functional Material Design: Derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) could enhance charge mobility in electronic devices.
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